molecular formula C8H9NO4 B3058128 1-(Methoxymethoxy)-4-nitrobenzene CAS No. 880-03-5

1-(Methoxymethoxy)-4-nitrobenzene

Cat. No. B3058128
CAS RN: 880-03-5
M. Wt: 183.16 g/mol
InChI Key: WQLDOJPSORMLNV-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-4-nitrobenzene, also known as MNBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MNBN is a yellow crystalline solid that is insoluble in water and has a molecular weight of 197.16 g/mol. This compound has been used in various research applications, including as a fluorescent probe and as a precursor for the synthesis of other molecules.

Scientific Research Applications

Structural Analysis of Methoxybenzene Derivatives

Methoxybenzene derivatives, including 1-(Methoxymethoxy)-4-nitrobenzene, have been structurally analyzed to understand their molecular configurations and interactions. For example, molecules of 1,2-dimethoxy-4-nitrobenzene were found to be planar, with molecules linked to form hydrogen-bonded dimers, suggesting potential applications in material science and molecular engineering (Fun et al., 1997).

Synthesis Methods

Studies have explored various synthesis methods of methoxybenzene compounds. For instance, a new method to synthesize 4-methoxyphenol from 4-methoxy-1-nitrobenzene, an intermediate compound related to 1-(Methoxymethoxy)-4-nitrobenzene, highlights efficient synthesis pathways, potentially useful in pharmaceuticals and organic chemistry (Jian, 2000).

Unconventional Reactions

An unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, related to 1-(Methoxymethoxy)-4-nitrobenzene, produced novel compounds with potential applications in organic synthesis and drug development (Jones et al., 1977).

Electrochemical Properties

The electrochemical properties of related compounds, like 4-nitrobenzene and 4-methoxybenzene, have been investigated, revealing insights into the electron-transfer process. These findings can inform the development of high power-rate electrode-active materials, relevant in energy storage and electrochemistry (Rappich et al., 2006).

Antibacterial Studies

Compounds like 1,2-bis(N’-2,3 and 4-methoxybenzoylthioureido)-4-nitrobenzene have shown higher efficacy against Gram-positive bacteria than Gram-negative bacteria. This insight is crucial for the development of new antibacterial agents and understanding the mechanism of action (Halim et al., 2012).

Photophysics and Photochemistry

The complex photophysics and photochemistry of simple nitroaromatic compounds like nitrobenzene, closely related to 1-(Methoxymethoxy)-4-nitrobenzene, have been studied. This research provides valuable insights into the photodegradation pathways, useful in environmental chemistry and photophysics (Giussani & Worth, 2017).

properties

IUPAC Name

1-(methoxymethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLDOJPSORMLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472646
Record name 4-methoxymethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethoxy)-4-nitrobenzene

CAS RN

880-03-5
Record name 4-methoxymethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Mu, DJ Lee, DE Pryor, E Hamel… - Journal of medicinal …, 2002 - ACS Publications
A series of conformationally restricted analogues were synthesized in order to elucidate the possible effects of different amide conformations of lavendustin A derivatives on cytotoxicity …
Number of citations: 31 pubs.acs.org
T Takei, J Takayama, M Xuan, M Tomoda… - Journal of Chemical …, 2021 - Springer
While ortho-alkoxy aryl sulfoxides including various substituents were synthesized by Sharpless asymmetric oxidation reaction, we optimized the reaction conditions and screened …
Number of citations: 2 link.springer.com
A Abdelhameed, M Feng, AC Joice… - ACS infectious …, 2021 - ACS Publications
Due to the limitations of existing medications, there is a critical need for new drugs to treat visceral leishmaniasis. Since arylimidamides and antifungal azoles both show oral activity in …
Number of citations: 4 pubs.acs.org
S Chandrasekhar - Arkivoc, 2005 - arkat-usa.org
… This was the observation that the reaction of 1-methoxymethoxy-4-nitrobenzene (a mixed acetal of formaldehyde; 22, Scheme 10) with nucleophiles was first order in both reactants. …
Number of citations: 15 www.arkat-usa.org
N Taylor - 2023 - search.proquest.com
Late transition metal catalysts for polymerization of olefins have drawn a significant amount of attention owing to their ability to tolerate and incorporate polar comonomers. Early-…
Number of citations: 0 search.proquest.com
JD Crumrine - 2016 - search.proquest.com
Polyolefins comprise the largest group of commercially produced polymers worldwide, finding extensive uses as plastics, textiles, and elastomers. These polymers are produced by …
Number of citations: 3 search.proquest.com

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